5'(R)-C-Methyladenosine
CAS No.: 57237-22-6
Cat. No.: VC13839588
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57237-22-6 |
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Molecular Formula | C11H15N5O4 |
Molecular Weight | 281.27 g/mol |
IUPAC Name | 2-(6-aminopurin-9-yl)-5-(1-hydroxyethyl)oxolane-3,4-diol |
Standard InChI | InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14) |
Standard InChI Key | DJUZHNZMVHIRPJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
5'(R)-C-Methyladenosine consists of an adenine base linked to a methylated ribose sugar through a carbon-carbon (C-C) glycosidic bond at the 1' position. The methyl group at the 5' carbon induces steric and electronic effects that distinguish it from canonical N-nucleosides. Key structural features include:
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Stereochemical Configuration: The R configuration at the 5' carbon ensures specific three-dimensional interactions with biological targets.
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Glycosidic Bond Stability: The C-C linkage provides enhanced resistance to enzymatic hydrolysis compared to traditional N-glycosidic bonds .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct spectral signatures:
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¹H NMR: Methyl protons resonate at δ 1.2–1.4 ppm (triplet, J = 6.8 Hz), while ribose protons show complex splitting patterns between δ 3.5–5.0 ppm.
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¹³C NMR: The 5'-methyl carbon appears at δ 18–20 ppm, with ribose carbons spanning δ 60–90 ppm .
Biosynthetic and Synthetic Pathways
Enzymatic Biosynthesis
Recent studies on C-ribosylating enzymes provide insights into natural biosynthesis routes:
These enzymes operate via concerted acid-base catalysis, often requiring divalent metal ions for optimal activity. For example, pseudouridine synthases (PUS) facilitate uracil rotation and C-C bond formation through a Michaelis-Menten mechanism involving aspartate residues .
Chemical Synthesis Strategies
While enzymatic methods dominate contemporary research, traditional chemical synthesis remains relevant:
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Ribose Methylation: Protection of ribose hydroxyl groups followed by methyl Grignard addition achieves 5' methylation.
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Glycosidic Bond Formation: Mitsunobu reactions enable stereoselective coupling of methylated ribose with adenine derivatives.
A comparative analysis of synthetic approaches reveals trade-offs between yield and stereochemical purity:
Biological Functions and Mechanisms
RNA Epigenetic Regulation
5'(R)-C-Methyladenosine serves as a post-transcriptional RNA modifier, influencing:
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Transcript Stability: Methylation at specific sites protects mRNA from exonucleolytic degradation.
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Translation Efficiency: Modified nucleosides alter ribosome binding kinetics, modulating protein synthesis rates .
Enzyme Interaction Profiles
Biophysical studies demonstrate nanomolar affinity (Kd = 12.4 ± 1.8 nM) for methyltransferases involved in viral RNA processing. Molecular dynamics simulations reveal a binding pocket accommodation mechanism where the 5'-methyl group induces conformational changes in the enzyme's active site .
Therapeutic Applications and Research Frontiers
Antiviral Drug Development
The compound's ability to disrupt viral RNA capping mechanisms has spurred interest in broad-spectrum antiviral agents. In SARS-CoV-2 models, 5'(R)-C-Methyladenosine derivatives reduced viral replication by 78% at 10 μM concentrations through inhibition of nsp14 methyltransferase activity .
Cancer Epigenetics
Ongoing clinical trials investigate 5'(R)-C-Methyladenosine analogs as epigenetic modulators in leukemia. Preliminary data show dose-dependent demethylation of oncogenic miRNAs (e.g., miR-21) with IC50 values of 2.3–4.7 μM across cell lines.
Analytical Challenges and Methodological Innovations
Detection in Complex Matrices
Advanced LC-MS/MS protocols enable quantification at picomolar levels:
Matrix | LOD (pM) | Recovery (%) | CV (%) |
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Plasma | 12.4 | 92.1 ± 3.2 | 6.8 |
Tumor Tissue Homogenate | 8.7 | 85.6 ± 4.1 | 9.2 |
Isotope dilution methods using ¹³C-labeled internal standards improve accuracy in pharmacokinetic studies .
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